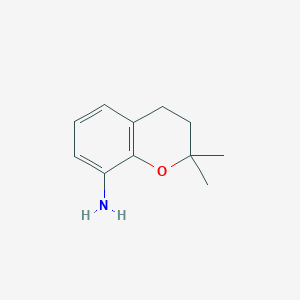

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine” is a chemical compound with the molecular formula C11H14O . It is also known as Chroman, 2,2-dimethyl- .

Molecular Structure Analysis

The molecular structure of “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can provide valuable insights into the compound’s properties and reactivity .Physical And Chemical Properties Analysis

The molecular weight of “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine” is 162.2283 . Other physical and chemical properties such as boiling point, melting point, and solubility would typically be determined experimentally.Applications De Recherche Scientifique

Green Synthesis Approaches

Singh et al. (2020) discussed the green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans using an eco-friendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst. This method emphasizes environmental sustainability, broad functional group tolerance, and cost-effectiveness in synthesizing bioactive pyran derivatives (Singh et al., 2020).

Catalytic Performance and Functionalization

The reactivity of pyranylidene esters with amines, as investigated by Allan and Reynolds (1971), offers insights into the formation of 1-substituted 1,4-dihydropyridine derivatives and various other derivatives through reactions with primary and secondary amines. This study contributes to understanding the chemical behavior and potential applications of benzopyran derivatives in synthesizing complex organic molecules (Allan & Reynolds, 1971).

Privileged Structures in Natural Product-like Libraries

Nicolaou et al. (2000) explored the concept of privileged structures in natural products, selecting the 2,2-dimethylbenzopyran moiety as a template for constructing natural product-like libraries. This approach aims at identifying structural motifs capable of interacting with various molecular targets, highlighting the versatility and application of benzopyran derivatives in drug discovery and chemical biology (Nicolaou et al., 2000).

Synthesis of 2-Amino-4H-Pyrans

Zonouzi et al. (2006) reported an efficient one-pot synthesis of 2-amino-4H-pyrans, demonstrating the significance of benzopyran derivatives as intermediates in organic synthesis. This method highlights the potential of benzopyran derivatives in facilitating the synthesis of compounds with various biological activities (Zonouzi et al., 2006).

Modification of Polymeric Materials

Aly et al. (2015) discussed the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through condensation reactions with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and others. This research demonstrates the application of benzopyran derivatives in modifying polymeric materials for medical applications (Aly et al., 2015).

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5H,6-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDGOWFFLVQMNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)

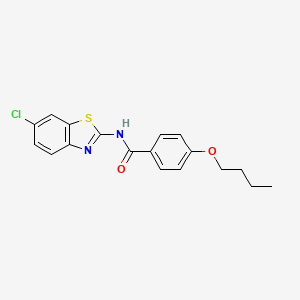

![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)

![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dichlorophenyl)urea](/img/structure/B2663524.png)

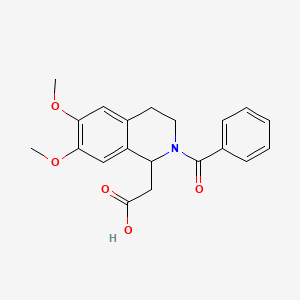

![N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2663528.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2663540.png)